![molecular formula C10H8F2N2O3 B2488547 1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid CAS No. 2248272-06-0](/img/structure/B2488547.png)
1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid
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Description
This compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting with propargyl alcohol, the compound undergoes oxidation, esterification, and addition to synthesize N,N-dimethylaminoacrylic acid ethyl ester . This intermediate then undergoes substitution, cyclization, methylation, and basic hydrolysis to yield the final product .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The presence of aromatic residues, such as Tyrosine and Histidine, may provide complexities in the binding process due to potential π-π stacking or hydrogen bonding interactions .Chemical Reactions Analysis
Pyrazoles, including this compound, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . In addition, the Suzuki–Miyaura coupling reaction is a key step in the synthesis of this compound, involving the transmetalation of organoboron reagents .Physical And Chemical Properties Analysis
The compound has a density of 1.307 g/cm^3, a boiling point of 288.4°C, and a vapor pressure of 0.27 Pa at 25°C . It is soluble in DMSO and methanol to a limited extent .Mechanism of Action
Future Directions
Given its role as a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides , this compound has significant potential for future research and development in the field of agriculture and plant protection. Further studies could explore its synthesis, properties, and applications in more detail.
properties
IUPAC Name |
1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O3/c11-9(12)8-2-1-7(17-8)5-14-4-6(3-13-14)10(15)16/h1-4,9H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLBTXYWTQISQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)CN2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid |
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